AGN 190186
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Overview
Description
6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid is a complex organic compound with a unique structure that combines a pyridine ring with a cyclohexene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid typically involves multiple steps. One common approach is to start with the cyclohexene derivative and introduce the pyridine ring through a series of coupling reactions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling process. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double or triple bonds.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst in an ethanol solvent.
Substitution: Sodium hydroxide or other strong bases in a polar solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.
Scientific Research Applications
6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used to investigate biological pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. The exact mechanism can vary depending on the application and the specific target involved.
Comparison with Similar Compounds
Similar Compounds
4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one: This compound shares a similar cyclohexene moiety but differs in the functional groups attached to the ring.
3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl): Another compound with a similar structure but different functional groups and reactivity.
Uniqueness
6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid is unique due to its combination of a pyridine ring and a cyclohexene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
116627-76-0 |
---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H21NO2/c1-14-7-6-12-19(2,3)17(14)9-5-4-8-16-11-10-15(13-20-16)18(21)22/h5,9-11,13H,6-7,12H2,1-3H3,(H,21,22)/b9-5+ |
InChI Key |
DSQMLDQMOIVLSY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC#CC2=NC=C(C=C2)C(=O)O |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C#CC2=NC=C(C=C2)C(=O)O |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC#CC2=NC=C(C=C2)C(=O)O |
Synonyms |
6-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)-3-pyridinecar boxylic acid |
Origin of Product |
United States |
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